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molecular formula C17H14ClNO4S B8692966 5-Chloro-3-(3,5-dimethylphenylsulfonyl)indole-2-carboxylic acid CAS No. 473257-46-4

5-Chloro-3-(3,5-dimethylphenylsulfonyl)indole-2-carboxylic acid

Cat. No. B8692966
M. Wt: 363.8 g/mol
InChI Key: OYAGQQGCQSRRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710068B2

Procedure details

Lithium hydroxide monohydrate (0.33 g, 0.0079 mol) was added to a solution of methyl 5-chloro-3-(3,5-dimethylphenylthio)indole-2-carboxylate (1.0 g, 0.0026 mol) in tetrahydrofuran (30 mL) and water (30 mL), then reaction was stirred at room temperature for 4 days. After dilution with water the mixture was acidified with 1N HCl and extracted with ethyl acetate. Organic reaction was washed with brine and dried. Evaporation of the solvent furnished 0.94 (100%) of title compound, mp 277-278° C. (from ethanol).
Name
Lithium hydroxide monohydrate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
methyl 5-chloro-3-(3,5-dimethylphenylthio)indole-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-:2].[Li+].[Cl:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([O:16]C)=[O:15])=[C:8]2[S:18][C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[CH:20]=1.Cl>O1CCCC1.O>[Cl:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([OH:16])=[O:15])=[C:8]2[S:18]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[CH:20]=1)(=[O:2])=[O:1] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
0.33 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
methyl 5-chloro-3-(3,5-dimethylphenylthio)indole-2-carboxylate
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C(=C(NC2=CC1)C(=O)OC)SC1=CC(=CC(=C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Organic reaction
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles
ClC=1C=C2C(=C(NC2=CC1)C(=O)O)S(=O)(=O)C1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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